molecular formula C20H17BrN2O2 B2689374 1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941953-64-6

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2689374
CAS No.: 941953-64-6
M. Wt: 397.272
InChI Key: DMSGKRKZTAHGDM-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the benzyl and bromo-methylphenyl groups. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining the quality of the final product .

Chemical Reactions Analysis

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine core to a pyridine derivative.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:

Properties

IUPAC Name

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-14-11-17(21)8-9-18(14)22-20(25)16-7-10-19(24)23(13-16)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSGKRKZTAHGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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